molecular formula C25H26N2O7 B12384929 Fmoc-Gly-Gly-allyl propionate

Fmoc-Gly-Gly-allyl propionate

Cat. No.: B12384929
M. Wt: 466.5 g/mol
InChI Key: CCNNYDKFKPLPIC-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Gly-allyl propionate is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its ability to be degraded, making it a valuable tool in the field of targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-allyl propionate typically involves the protection of glycine residues with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The allyl propionate moiety is introduced through esterification reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for solid-phase peptide synthesis (SPPS). The use of protective groups and controlled reaction conditions ensures the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Gly-allyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced glycine derivatives, and substituted glycine compounds. These products have diverse applications in chemical synthesis and drug development .

Scientific Research Applications

Fmoc-Gly-Gly-allyl propionate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Fmoc-Gly-Gly-allyl propionate involves its role as a cleavable linker. In the context of antibody-drug conjugates, the compound facilitates the attachment of therapeutic agents to antibodies. Upon reaching the target site, the linker is cleaved, releasing the active drug. This targeted delivery mechanism enhances the efficacy and reduces the side effects of the therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Gly-Gly-allyl propionate stands out due to its specific ester linkage, which offers unique reactivity and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates, where controlled cleavage is essential for targeted drug delivery .

Properties

Molecular Formula

C25H26N2O7

Molecular Weight

466.5 g/mol

IUPAC Name

(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-5-prop-2-enoxypentanoic acid

InChI

InChI=1S/C25H26N2O7/c1-2-13-33-23(29)12-11-21(24(30)31)27-22(28)14-26-25(32)34-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,26,32)(H,27,28)(H,30,31)/t21-/m1/s1

InChI Key

CCNNYDKFKPLPIC-OAQYLSRUSA-N

Isomeric SMILES

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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